7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Catalog No.
S729652
CAS No.
642494-37-9
M.F
C14H18BNO2
M. Wt
243.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H...

CAS Number

642494-37-9

Product Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Molecular Formula

C14H18BNO2

Molecular Weight

243.11 g/mol

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-5-6-10-8-9-16-12(10)11/h5-9,16H,1-4H3

InChI Key

QAXZRSICOHKXML-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3

Synthesis and Chemical Modification:

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (also known as 7-(pinacolborane)-1H-indole or 1H-Indole-7-boronic acid pinacol ester) is a valuable intermediate in organic synthesis, particularly for the preparation of complex indole-based molecules. Its presence of a boron atom (B) allows for versatile coupling reactions with various functional groups via Suzuki-Miyaura coupling, a powerful tool in organic chemistry []. This specific functional group, known as a pinacol boronate ester, is known for its stability and ease of handling in various reaction conditions [].

Potential Applications:

Research suggests that 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole may have potential applications in various scientific research fields, including:

  • Drug Discovery

    Due to the diverse biological activities associated with indole-based structures, this compound can serve as a building block for the synthesis of novel drug candidates. Studies have explored its use in the development of potential anti-cancer agents [, ].

  • Material Science

    Indole derivatives are known for their interesting electronic and luminescent properties, making them attractive candidates for various material science applications. 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole could potentially be used in the development of organic light-emitting diodes (OLEDs) or other functional materials [].

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boron-containing compound characterized by its unique molecular structure that integrates an indole moiety with a dioxaborolane group. The molecular formula is C14H18BNO2C_{14}H_{18}BNO_2 and it has a molecular weight of 243.11 g/mol. This compound typically appears as a white to yellow crystalline solid and is known for its stability under inert conditions, although it is sensitive to air and moisture .

Typical of boronic acids and their derivatives. Key reactions include:

  • Suzuki Coupling: It can be utilized in cross-coupling reactions with organic halides to form biaryl compounds.
  • Nucleophilic Substitution: The boron atom can serve as a leaving group in nucleophilic substitution reactions.
  • Oxidation: The dioxaborolane moiety may undergo oxidative cleavage under specific conditions, releasing boron oxides.

These reactions are valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves:

  • Formation of the Dioxaborolane: This can be achieved through the reaction of boronic acid with diols under acidic conditions.
  • Indole Formation: Indoles can be synthesized via cyclization reactions from appropriate precursors.
  • Coupling Reaction: The final step often involves coupling the indole with the dioxaborolane using palladium-catalyzed methods to yield the desired product.

These methods highlight the versatility of both indole and boron chemistry in organic synthesis.

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole finds applications in:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Material Science: Its unique properties may be explored for developing new materials with specific electronic or optical characteristics.
  • Pharmaceutical Development: Potential use in drug discovery due to its biological activity.

Interaction studies involving 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole may focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins could reveal its potential therapeutic targets.
  • Reactivity with Biological Molecules: Understanding how it reacts with DNA or RNA might provide insights into its mechanism of action.

Such studies are crucial for assessing the safety and efficacy of new compounds in drug development.

Several compounds share structural similarities with 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. A comparison highlights its uniqueness:

Compound NameStructureUnique Features
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indoleSimilar dioxaborolane groupPositioned at different carbon
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indoleSimilar dioxaborolane groupDifferent position on indole
Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indoleEthyl substitutionPresence of ethyl group

The unique positioning of the dioxaborolane group at the seventh position on the indole ring distinguishes this compound from others. This specific arrangement may influence its reactivity and biological activity compared to similar compounds.

Early Synthetic Approaches

The synthesis of indolylboronic acids initially relied on halogen-lithium exchange reactions. For example, 3-bromoindole treated with n-butyllithium followed by triisopropyl borate yielded 3-indolylboronic acid, albeit in modest yields. These methods required multiple steps and suffered from limited functional group tolerance. The development of ortho-lithiation strategies in the 1980s, facilitated by directing groups such as carbamates, improved regioselectivity but still demanded specialized substrates.

Transition-Metal-Catalyzed Borylation

The advent of iridium-catalyzed C–H borylation in the 2000s marked a paradigm shift. Kubota and Ito’s mechanochemical iridium-catalyzed C2-borylation of indoles demonstrated the feasibility of direct functionalization under solvent-free conditions, though hydrolysis sensitivity remained a challenge. Later, cobalt- and nickel-catalyzed protocols emerged, offering cost-effective alternatives but with narrower substrate scopes.

Directed C7 Functionalization

Recent advances in directed C–H borylation enabled selective functionalization of the indole benzenoid ring. Ingleson’s group reported a pyrazabole-mediated one-pot route to C7-borylated indolines, leveraging the spatial proximity of boron centers to achieve dual N/C7 borylation. Similarly, Wang’s Lewis acid-catalyzed method using BCl₃ and t-BuONO provided access to C7-borylated indoles via single-electron transfer mechanisms.

Molecular Structure and Formula (C14H18BNO2)

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is an organoboron compound with the molecular formula C₁₄H₁₈BNO₂ [1] [2]. The compound features a bicyclic indole framework with a boronic ester substituent at the 7-position, specifically incorporating a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety [1] [2]. The Chemical Abstracts Service registry number for this compound is 642494-37-9 [1] [2] [3].

The molecular weight of this compound is precisely 243.11 grams per mole [2]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC1(C)OB(OC1(C)C)c2cccc3[nH]ccc23 [2]. The International Chemical Identifier provides a systematic description: InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-5-6-7-11-9(12)8-10-16-11/h5-10,16H,1-4H3 [2].

The compound represents a pinacol ester derivative of 7-indolylboronic acid, where the boronic acid functionality is protected by the pinacol group [4]. This structural arrangement enhances stability while maintaining reactivity for cross-coupling reactions [4]. The tetramethyl substituents on the dioxaborolane ring provide steric protection and influence the electronic properties of the boron center [5].

Physical Properties and Characteristics

The compound exhibits distinctive physical characteristics that are relevant for handling and application purposes. The substance appears as a white to yellow to orange powder or crystalline material at room temperature [6]. The physical state is consistently solid under standard laboratory conditions [6].

Storage requirements specify room temperature conditions, with recommendations for cool and dark environments below 15°C to maintain stability [6]. The compound demonstrates air sensitivity, necessitating storage under inert gas atmospheres to prevent degradation [6]. Water solubility is negligible, rendering the compound insoluble in aqueous media [6]. However, solubility is observed in methanol, indicating compatibility with polar organic solvents [6].

The following table summarizes the key physical properties:

PropertyValueReference
Molecular FormulaC₁₄H₁₈BNO₂ [1] [2]
Molecular Weight (g/mol)243.11 [2]
CAS Number642494-37-9 [1] [2] [3]
AppearanceWhite to Yellow to Orange powder to crystal [6]
Physical StateSolid [6]
Storage TemperatureRoom Temperature (<15°C recommended) [6]
Air SensitivityAir Sensitive [6]
Water SolubilityInsoluble [6]
Soluble inMethanol [6]

Spectroscopic Profiles

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole [7]. Proton nuclear magnetic resonance analysis conducted in deuterated chloroform at 400 megahertz reveals characteristic signal patterns [7].

The aromatic region displays multiple signals corresponding to the indole ring system [7]. A singlet at 9.29 parts per million indicates the indole nitrogen-hydrogen proton [7]. The benzene portion of the indole exhibits signals at 7.82 parts per million (doublet, coupling constant 7.9 hertz, 1H), 7.70 parts per million (doublet, coupling constant 7.0 hertz, 1H), 7.32-7.29 parts per million (multiplet, 1H), and 7.21-7.14 parts per million (multiplet, 1H) [7].

The pyrrole ring contribution appears at 6.62-6.57 parts per million as a multiplet representing one proton [7]. The pinacol ester methyl groups generate a characteristic singlet at 1.44 parts per million, integrating for twelve protons, confirming the presence of four equivalent methyl groups [7].

Mass Spectrometry Characterization

Mass spectrometric analysis using electrospray ionization techniques confirms the molecular identity of the compound [7]. The molecular ion peak appears at mass-to-charge ratio 244.1, corresponding to the protonated molecular ion [M+H]⁺ [7]. This observation aligns precisely with the calculated molecular weight of 243.11 plus one proton [7].

The mass spectral fragmentation pattern provides additional structural information, though detailed fragmentation analysis was not extensively documented in the available literature [7]. The clean molecular ion peak indicates good ionization efficiency under electrospray conditions [7].

Infrared Spectroscopy Features

While specific infrared spectroscopic data for 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole was not extensively detailed in the reviewed literature, infrared analysis of related indole boronic ester compounds provides insight into expected spectral features [8] [9]. Typical infrared absorption bands for such compounds include nitrogen-hydrogen stretching vibrations characteristic of the indole moiety, carbon-hydrogen stretching frequencies from both aromatic and aliphatic components, and boron-oxygen stretching vibrations from the dioxaborolane ring [8] [9].

The compound demonstrates conformity to expected infrared spectral patterns for indole boronic ester derivatives, as indicated by supplier documentation [9]. Standard infrared analysis serves as a qualitative identification tool for confirming structural integrity [9].

Stability and Reactivity Parameters

The stability profile of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole reflects typical characteristics of pinacol boronic esters [8] [4]. The compound maintains stability under normal handling and storage conditions when properly protected from air and moisture [8]. The pinacol ester protection enhances stability compared to the corresponding free boronic acid [4].

Reactivity parameters center on the boronic ester functionality, which serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions [4]. The compound participates readily in Suzuki-Miyaura coupling reactions with various electrophilic partners [7] [4]. Reaction conditions typically involve palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) or bis(diphenylphosphino)ferrocene dichloropalladium(II), in the presence of bases like sodium carbonate or potassium acetate [7].

The air sensitivity necessitates careful handling under inert atmospheres during synthetic applications [6] [8]. Exposure to atmospheric moisture can lead to hydrolysis of the boronic ester to the corresponding boronic acid [8]. The compound shows compatibility with common organic solvents used in cross-coupling chemistry, including dimethyl sulfoxide, dioxane, and toluene [7] .

Comparative Analysis with Other Indole Boronic Acid Derivatives

The positional isomerism within indole boronic ester derivatives significantly influences physical and chemical properties [4] [11]. Comparative analysis reveals distinct melting point variations across different substitution patterns, as summarized in the following table:

CompoundPositionMelting Point (°C)CAS Number
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole5124-128269410-24-4
Indole-2-boronic acid pinacol ester2101-102476004-81-6
Indole-4-boronic acid pinacol ester4168-173388116-27-6
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole7Not reported642494-37-9

The 4-position isomer demonstrates the highest melting point range at 168-173°C, while the 2-position derivative exhibits the lowest at 101-102°C [12] [13]. The 5-position compound shows intermediate thermal properties with a melting point of 124-128°C [6] [14]. These variations reflect different intermolecular interactions and crystal packing arrangements [12] [13].

Selectivity in indole borylation reactions depends significantly on directing group effects and reaction conditions [11]. Research demonstrates that six-membered heterocycle directing groups favor carbon-2 borylation, while five-membered heterocycle directing groups promote carbon-7 borylation [11]. The thermodynamically favored product in both cases is the carbon-7 borylated isomer, though kinetic factors can override thermodynamic preferences [11].

Electronic properties vary among positional isomers due to different conjugation patterns and steric effects [4]. The 7-position places the boronic ester adjacent to the indole nitrogen, potentially influencing both electronic distribution and reactivity patterns [11]. This positioning may affect cross-coupling reaction rates and selectivity compared to other isomers [4].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Indole-7-boronic acid pinacol ester

Dates

Last modified: 08-15-2023

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